molecular formula C20H14O B1655274 1-Chrysen-6-ylethanone CAS No. 33942-77-7

1-Chrysen-6-ylethanone

Cat. No.: B1655274
CAS No.: 33942-77-7
M. Wt: 270.3 g/mol
InChI Key: BBPSABLIKDZQNK-UHFFFAOYSA-N
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Description

1-Chrysen-6-ylethanone (IUPAC name: 1-(chrysen-6-yl)ethan-1-one) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core substituted with an acetyl group at the 6-position. While direct literature on this compound is sparse, its structural analogs and PAH derivatives provide insights into its physicochemical and toxicological properties.

Properties

CAS No.

33942-77-7

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1-chrysen-6-ylethanone

InChI

InChI=1S/C20H14O/c1-13(21)19-12-20-15-7-3-2-6-14(15)10-11-18(20)16-8-4-5-9-17(16)19/h2-12H,1H3

InChI Key

BBPSABLIKDZQNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

Other CAS No.

33942-77-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(6-Chloropyridin-3-yl)ethanone (CAS: 55676-22-7)
  • Structure : A pyridine ring substituted with chlorine at the 6-position and an acetyl group at the 3-position.
  • The chlorine substituent further increases electrophilicity, influencing reactivity in cross-coupling reactions .
1-(2,2-Dimethyl-2H-chromen-6-yl)ethanone (CAS: N/A)
  • Structure : A chromene (benzopyran) system with a 2,2-dimethyl group and an acetyl substituent at the 6-position.
1-[6-(Chloromethyl)pyridin-2-yl]ethanone (CAS: 135450-44-1)
  • Structure : A pyridine ring with a chloromethyl group at the 6-position and an acetyl group at the 2-position.
  • Key Differences: The chloromethyl group introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate in pharmaceutical synthesis. Its safety profile includes acute toxicity risks, as noted in safety data sheets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Solubility (Predicted)
1-Chrysen-6-ylethanone C₂₀H₁₄O 270.33 N/A Acetyl at chrysene-6 Low (PAH-like hydrophobicity)
1-(6-Chloropyridin-3-yl)ethanone C₇H₆ClNO 155.58 55676-22-7 Acetyl at pyridine-3, Cl at pyridine-6 Moderate in polar solvents
1-(2,2-Dimethylchromen-6-yl)ethanone C₁₃H₁₄O₂ 202.25 N/A Acetyl at chromene-6, 2,2-dimethyl High in organic solvents

Research Findings and Gaps

  • Structural Insights: Crystallographic studies using programs like SHELX could resolve the 3D structure of this compound, aiding in understanding its intermolecular interactions.
  • Data Limitations: Experimental data on solubility, melting points, and bioactivity for this compound are scarce. Extrapolations from chrysene and acetyl-substituted PAHs suggest low water solubility (<1 mg/L) and high log P values (~5.0).
  • Synthetic Routes: Pyridine and chromene derivatives are synthesized via Friedel-Crafts acylation or cross-coupling reactions, which may be adaptable to this compound with modifications for PAH reactivity.

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